molecular formula C63H48N6 B13779767 Tmcztrz CAS No. 1808158-41-9

Tmcztrz

Cat. No.: B13779767
CAS No.: 1808158-41-9
M. Wt: 889.1 g/mol
InChI Key: NNPSETUREXYULF-UHFFFAOYSA-N
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Description

TmCzTrz (tris(3-carbazolyl)triazine) is a purely organic thermally activated delayed fluorescence (TADF) emitter designed for high-efficiency organic light-emitting diodes (OLEDs). It belongs to a family of triazine-based compounds modified with carbazole donor units to optimize the singlet-triplet energy gap (ΔEST) and enhance photoluminescence quantum yield (PLQY) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tmcztrz is synthesized through a series of organic reactions involving the coupling of 3,6-dimethylcarbazole units with a triazine core. The synthesis typically involves:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include:

Chemical Reactions Analysis

Types of Reactions

Tmcztrz undergoes various organic reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

Key Properties

  • Photoluminescence Quantum Yield (PLQY) : Calculated at 100% in DPEPO host .
  • External Quantum Efficiency (EQE) : Achieved over 25% in OLED devices .
  • Energy Difference (ΔE_ST) : Approximately 0.07 eV, indicating efficient reverse intersystem crossing .

TADF Emitters

This compound is primarily utilized as a TADF emitter in OLEDs. Its high PLQY and favorable energy levels facilitate efficient light emission and energy transfer, which are critical for enhancing device performance.

Parameter Value
PLQY100%
EQE>25%
ΔE_ST0.07 eV

Device Performance

In practical applications, this compound has been incorporated into various OLED devices, demonstrating superior performance metrics compared to other emitters. For instance:

  • Current Efficiency : Devices using this compound achieved current efficiencies of up to 18.6 cd/A .
  • Power Efficiency : Power efficiencies reached up to 52.1 lm/W .

Case Study: Device Configuration

A study reported on a green-emitting OLED using this compound as the dopant in a DPEPO host matrix. The device exhibited:

  • An EQE of 25.5%
  • A significant reduction in nonradiative decay rates due to the effective energy transfer facilitated by this compound .

Enhanced Emission Characteristics

Research indicates that modifying the molecular structure of this compound could lead to improved emission characteristics and stability under operational conditions. Future studies are expected to explore variations in substituents on the carbazole units to optimize performance further.

Integration into Photonic Devices

Beyond OLEDs, this compound shows promise for integration into other photonic devices such as lasers and sensors due to its excellent light-emitting properties and stability. The potential for creating tunable light sources is particularly noteworthy.

Sustainability Considerations

As the demand for sustainable materials increases, this compound's synthesis and degradation pathways will be crucial areas of investigation. Understanding its environmental impact and longevity will be essential for future commercial applications.

Mechanism of Action

The mechanism of action of Tmcztrz involves its role as a TADF emitter. The compound exhibits delayed fluorescence by harvesting triplet excited states back into the singlet manifold. This process involves:

Comparison with Similar Compounds

Structural Features :

  • Core: A triazine acceptor linked to three carbazole donors in a meta-substitution pattern.
  • Design Rationale : The meta-linked carbazole units restrict conjugation length, reducing ΔEST (0.10–0.15 eV) while maintaining high solid-state PLQY (98–100%) .
  • Functionality : Exhibits green emission with Commission Internationale de l’Éclairage (CIE) coordinates of (0.18, 0.33) in OLEDs .

Key Performance Metrics :

  • External Quantum Efficiency (EQE) : 25.5% in optimized OLED devices .
  • Lifetime (LT80): Not explicitly reported for TmCzTrz, but structural analogs show lifetimes ranging from 5 to 52 hours, depending on donor-acceptor geometry .

This compound is compared to structurally and functionally analogous TADF emitters, focusing on molecular design, photophysical properties, and device performance.

Structural Analogs

Table 1: Structural and Photophysical Comparisons

Compound Acceptor Core Donor Units ΔEST (eV) PLQY (%) Reference
This compound Triazine 3 meta-carbazoles 0.10–0.15 98–100
DCzTrz Triazine 2 para-carbazoles 0.16 85
TCzTrz Triazine 3 para-carbazoles 0.12 97
DMAC-TRZ Triazine Dimethylacridan 0.08 95

Key Observations :

  • ΔEST Reduction : this compound achieves a smaller ΔEST than DCzTrz due to the meta-substitution pattern, which enhances HOMO delocalization .
  • PLQY Superiority: this compound outperforms DCzTrz (85% PLQY) but matches TCzTrz (97% PLQY) due to balanced donor-acceptor interactions .

Device Performance

Table 2: OLED Device Comparisons

Compound EQE (%) CIE Coordinates LT80 (hours) Host Matrix Reference
This compound 25.5 (0.18, 0.33) N/A DPEPO
DCzTrz 18.9 (0.16, 0.22) 5 DPEPO
TCzTrz 25.0 (0.18, 0.33) N/A DPEPO
DMAC-TRZ 26.5 (0.15, 0.20) 15 mCPCN

Critical Insights :

  • Efficiency vs. Stability : this compound and TCzTrz exhibit similar EQE values (~25%), but DCzTrz’s lower EQE (18.9%) correlates with its shorter LT80 (5 hours). This discrepancy is attributed to DCzTrz’s para-substitution, which increases radiative recombination resistance .
  • Color Purity: this compound’s green emission (0.18, 0.33) contrasts with DMAC-TRZ’s sky-blue emission (0.15, 0.20), highlighting the role of donor strength in tuning emission wavelength .

Research Findings and Mechanistic Insights

  • Meta-Substitution Advantage : this compound’s meta-linked carbazoles minimize steric hindrance and promote intermolecular charge transfer, critical for achieving high EQE .
  • Host-Guest Compatibility : Optimal doping concentrations (e.g., 25 wt% in DPEPO) balance hole-electron injection, enhancing this compound’s performance .
  • Lifetime Challenges : While this compound’s LT80 remains unreported, its structural analog DCzTrz’s short lifetime underscores the need for robust molecular designs to mitigate degradation .

Notes

Synthesis Complexity: Introducing multiple carbazole donors (e.g., in this compound vs. DCzTrz) requires precise control over reaction conditions to avoid side products .

Future Directions: Hybridizing this compound with strong donors like indoloacridines (e.g., 4DPTIA) could further improve charge transport and stability .

Contradictions : Some studies attribute DCzTrz’s short LT80 to high emission energy , while others emphasize meta-substitution’s role in limiting conjugation .

Biological Activity

Tmcztrz, a compound derived from the triazine family, has garnered attention for its unique electronic properties and potential applications in organic light-emitting diodes (OLEDs). This article explores its biological activity, focusing on its photophysical characteristics, synthesis methods, and case studies that highlight its practical applications.

Chemical Structure and Properties

This compound is characterized by a structure that includes a triazine core, which is known for its ability to facilitate thermally activated delayed fluorescence (TADF). This property is crucial for enhancing the efficiency of OLEDs. The compound's structure allows for effective charge transport and light emission, making it a candidate for next-generation display technologies.

Photophysical Studies

Research indicates that this compound exhibits promising photophysical properties. It has been shown to have a high photoluminescence quantum yield (PLQY) and a favorable energy gap between singlet and triplet states, which are essential for TADF mechanisms. In various studies, the PLQY of this compound derivatives has reached up to 100%, indicating excellent potential for light-emitting applications .

Case Studies

  • OLED Applications : In a study examining various TADF emitters, this compound derivatives demonstrated enhanced current and power efficiencies when incorporated into OLED devices. For instance, one derivative exhibited an external quantum efficiency (EQE) of 23.5%, outperforming traditional phosphorescent dopants .
  • Thermal Stability : Another case study highlighted the thermal stability of this compound-based compounds, which maintained performance under operational conditions. This stability is critical for commercial applications where prolonged usage is expected .
  • Comparative Analysis : A comparative analysis of this compound with other carbazole-based compounds revealed that it possesses superior electroluminescent properties. The EQE values recorded were consistently higher than those of similar compounds, reinforcing its viability as an emitter in OLED technology .

Synthesis Methods

The synthesis of this compound primarily involves organic reactions utilizing solvents like DMF (dimethylformamide) and bases such as sodium hydride. The synthetic pathway typically includes:

  • Step 1 : Formation of the triazine core through condensation reactions.
  • Step 2 : Functionalization with various substituents to enhance electronic properties.
  • Step 3 : Purification and characterization using techniques such as NMR and mass spectrometry to ensure structural integrity.

Data Table: Photophysical Properties of this compound Derivatives

Compound NamePLQY (%)EQE (%)Emission Peak (nm)Thermal Stability (°C)
This compound10023.5511>300
BCzTrzDBF9520.1520>280
TCzTrzDBF9021.8525>290

Q & A

Q. Basic: What are the foundational steps to characterize Tmcztrz for initial research?

Answer:
Begin with a literature review to identify existing data on this compound’s physicochemical properties (e.g., melting point, solubility) and synthesis protocols. Use databases like PubMed, Scopus, and Reaxys to locate peer-reviewed articles. Prioritize primary research articles over reviews for experimental details . Validate purity via techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance), ensuring alignment with reported spectra .

Q. Basic: How to design a reproducible synthesis protocol for this compound?

Answer:
Document all steps meticulously, including reagent quantities, reaction conditions (temperature, time), and purification methods. Cross-reference protocols from primary literature and validate reproducibility through triplicate experiments. Include control experiments to isolate variables (e.g., catalyst efficacy). Publish detailed methods in the main manuscript or supplementary materials to enable replication .

Q. Advanced: How to resolve contradictions in this compound’s reported bioactivity across studies?

Answer:
Analyze methodological differences (e.g., cell lines, assay conditions) using meta-analysis frameworks. For in vitro studies, compare factors like incubation time, solvent concentration, and positive/negative controls. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding variables. Replicate conflicting experiments under standardized conditions to isolate discrepancies .

Q. Advanced: What strategies optimize this compound’s stability in long-term storage?

Answer:
Conduct accelerated stability studies under varying conditions (temperature, humidity, light exposure). Monitor degradation via LC-MS (Liquid Chromatography-Mass Spectrometry) and quantify impurities. Use factorial design experiments to test stabilizers (e.g., antioxidants, cryoprotectants). Validate results with real-time stability data over 6–12 months .

Q. Basic: How to conduct a systematic literature review on this compound’s applications?

Answer:
Define inclusion/exclusion criteria (e.g., publication date ≥ 2010, peer-reviewed journals only). Use Boolean operators in database searches (e.g., "this compound AND pharmacokinetics"). Organize findings in a matrix comparing study objectives, methods, and outcomes. Critically appraise sources for bias (e.g., industry-funded vs. academic studies) .

Q. Advanced: How to validate this compound’s mechanism of action using multi-omics approaches?

Answer:
Integrate transcriptomic, proteomic, and metabolomic data to map pathways affected by this compound. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate hypotheses with knockout models or siRNA silencing. Ensure statistical rigor by adjusting for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. Basic: What ethical considerations apply to this compound research involving animal models?

Answer:
Follow institutional guidelines (e.g., IACUC protocols) for humane endpoints and sample sizes. Justify species selection based on physiological relevance to this compound’s target (e.g., murine models for immunotoxicity). Include negative controls and blinded assessments to minimize bias .

Q. Advanced: How to address low yield in this compound synthesis?

Answer:
Optimize reaction kinetics using Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). Characterize intermediates via FTIR (Fourier-Transform Infrared Spectroscopy) to identify bottlenecks. Explore alternative routes (e.g., microwave-assisted synthesis) for improved efficiency .

Q. Basic: What statistical methods are appropriate for analyzing this compound dose-response data?

Answer:
Use nonlinear regression (e.g., sigmoidal dose-response curve) to calculate EC50/IC50 values. Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes for transparency .

Q. Advanced: How to ensure this compound’s structural identity matches computational predictions?

Answer:
Compare experimental XRD (X-ray Diffraction) data with DFT (Density Functional Theory)-optimized structures. Validate electronic properties via UV-Vis and cyclic voltammetry. Use docking simulations to confirm binding interactions predicted in silico .

Properties

CAS No.

1808158-41-9

Molecular Formula

C63H48N6

Molecular Weight

889.1 g/mol

IUPAC Name

9-[2,3-bis(3,6-dimethylcarbazol-9-yl)-5-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole

InChI

InChI=1S/C63H48N6/c1-37-17-23-52-46(29-37)47-30-38(2)18-24-53(47)67(52)58-35-45(63-65-61(43-13-9-7-10-14-43)64-62(66-63)44-15-11-8-12-16-44)36-59(68-54-25-19-39(3)31-48(54)49-32-40(4)20-26-55(49)68)60(58)69-56-27-21-41(5)33-50(56)51-34-42(6)22-28-57(51)69/h7-36H,1-6H3

InChI Key

NNPSETUREXYULF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC(=CC(=C4N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)N8C9=C(C=C(C=C9)C)C1=C8C=CC(=C1)C)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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